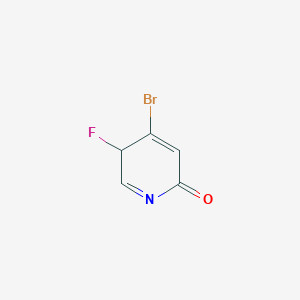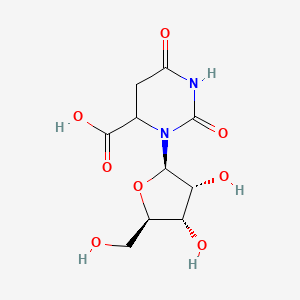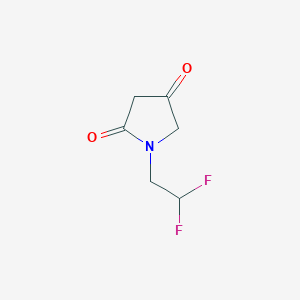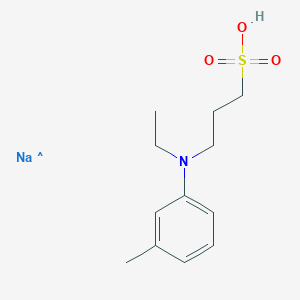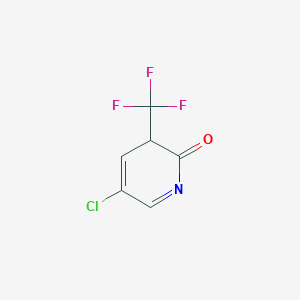
5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chlorine atom at the 5th position and a trifluoromethyl group at the 3rd position on the pyridin-2-one ring. Fluorinated pyridines are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with appropriate reagents to form the desired pyridin-2-one derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The chlorine atom and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridin-2-one derivatives, while substitution reactions can lead to the formation of various substituted pyridin-2-one compounds .
Aplicaciones Científicas De Investigación
5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and chlorine atom can influence the compound’s binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-3-(trifluoromethyl)pyridazine: Similar structure with a pyridazine ring instead of a pyridin-2-one ring.
Trifluoromethylpyridines: A broader class of compounds with similar trifluoromethyl substitution.
Uniqueness
5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C6H3ClF3NO |
|---|---|
Peso molecular |
197.54 g/mol |
Nombre IUPAC |
5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C6H3ClF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2,4H |
Clave InChI |
GIRFNSMGDWNFQA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=O)C1C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


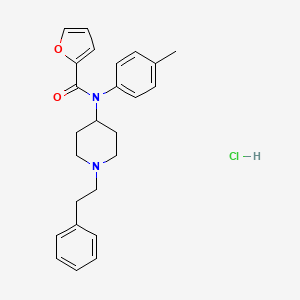
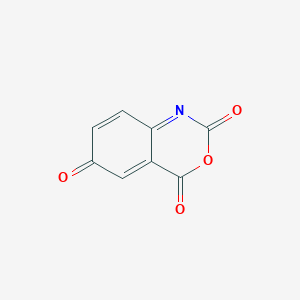
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12354571.png)
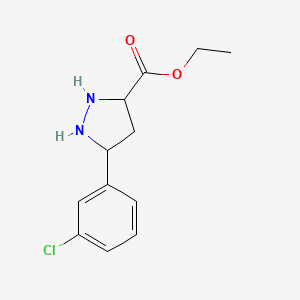

![5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354589.png)
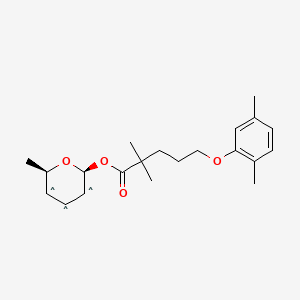
![2-Methylthieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B12354598.png)
![tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate; tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate](/img/structure/B12354603.png)
